molecular formula C20H13Cl3N4O B2773363 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-47-0

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2773363
M. Wt: 431.7
InChI Key: GXIYMJBSJKKFDY-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Structural Characteristics and Synthesis

Tetrazole derivatives, such as 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole, have been the focus of structural studies to understand their molecular configuration and interactions. The structural elucidation of tetrazole compounds, including their crystalline forms, offers insights into their chemical behavior and potential for interactions with biological targets. For instance, the detailed structural analysis through X-ray crystallography has revealed that tetrazole rings are essentially planar, showing no conjugation with the aryl rings at the 1- and 5-positions, which might influence their biological activity (B. J. Al-Hourani et al., 2015).

Biological Applications and Activities

Tetrazole derivatives have been explored for their potential biological activities, including antimicrobial, antifungal, and cytotoxic properties. Synthesis of novel tetrazole derivatives and evaluation of their biological activities have demonstrated significant findings. For example, studies on the antimicrobial and cytotoxic activities of 5,7-dichloro-1,3-benzoxazole derivatives, which share structural similarities with the mentioned tetrazole compound, have shown that some derivatives possess significant antimicrobial activities and cytotoxic properties, suggesting their potential as therapeutic agents (N. Jayanna et al., 2013).

Chemical Synthesis and Modification

The chemical synthesis and modification of tetrazole derivatives enable the production of compounds with varied biological activities. Methods such as directed lithiation have been utilized for the synthesis of substituted tetrazoles, which are crucial for pharmacological screenings and further chemical modifications (P. Uhlmann et al., 1997). These synthetic methodologies contribute to the development of tetrazole-based compounds with enhanced biological or chemical properties.

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It would also include information on how to handle and store the compound safely.


Future Directions

This could involve a discussion of potential future research directions. For example, if the compound has shown promising biological activity, future research could involve further studies to determine its mechanism of action, or the development of analogs with improved activity.


Please note that this is a general guide, and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database of chemical information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichloro-5-phenylmethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N4O/c21-15-8-6-14(7-9-15)20-24-25-26-27(20)18-11-19(17(23)10-16(18)22)28-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIYMJBSJKKFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole

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